molecular formula C14H16N2O3 B7890838 Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B7890838
M. Wt: 260.29 g/mol
InChI Key: ROVOJAHDQKHIBK-UHFFFAOYSA-N
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Description

Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by an ethoxyphenyl group attached to the pyrazole ring, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the ethoxyphenyl group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethoxyphenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives.

Scientific Research Applications

Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxyphenyl group enhances its binding affinity and selectivity, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-phenyl-1H-pyrazole-4-carboxylate
  • Ethyl 5-(2-methoxyphenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-(4-chlorophenyl)-1H-pyrazole-4-carboxylate

Uniqueness

Ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

ethyl 5-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-3-18-12-8-6-5-7-10(12)13-11(9-15-16-13)14(17)19-4-2/h5-9H,3-4H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVOJAHDQKHIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=C(C=NN2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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